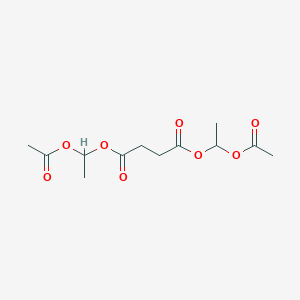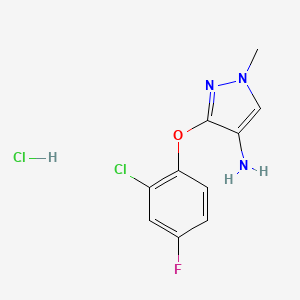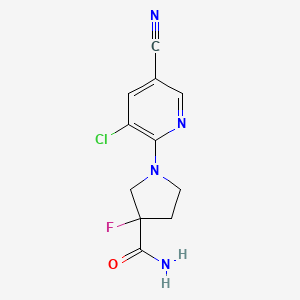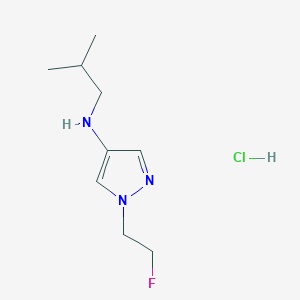![molecular formula C15H21BrN2O2 B15112708 3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B15112708.png)
3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromo group and an ether linkage to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-hydroxypyridine to introduce the bromo group. This is followed by the formation of an ether linkage with the pyrrolidine derivative. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the pyrrolidine ring.
Aplicaciones Científicas De Investigación
3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The bromo group and the ether linkage play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-(pyrrolidin-3-yloxy)pyridine
- 4-({1-[(Oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine
- 3-Bromo-4-(oxan-2-yloxy)pyridine
Uniqueness
3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is unique due to the presence of both the bromo group and the oxan-2-ylmethyl-pyrrolidin-3-yloxy moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H21BrN2O2 |
|---|---|
Peso molecular |
341.24 g/mol |
Nombre IUPAC |
3-bromo-4-[1-(oxan-2-ylmethyl)pyrrolidin-3-yl]oxypyridine |
InChI |
InChI=1S/C15H21BrN2O2/c16-14-9-17-6-4-15(14)20-13-5-7-18(11-13)10-12-3-1-2-8-19-12/h4,6,9,12-13H,1-3,5,7-8,10-11H2 |
Clave InChI |
MDSTUZJSRWNHAR-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)CN2CCC(C2)OC3=C(C=NC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol](/img/structure/B15112639.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15112649.png)
![5-(2-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B15112659.png)

![2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B15112662.png)
![2-(methylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B15112669.png)
![Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B15112675.png)
![5-(3-Chlorophenyl)-10-phenyl-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B15112676.png)
![5-Ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B15112692.png)
![1-Cyclopropyl-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B15112696.png)


